1-(bromomethyl)-3-(trifluoromethylsulfonyl)benzene chemical properties
1-(bromomethyl)-3-(trifluoromethylsulfonyl)benzene chemical properties
An In-depth Technical Guide to 1-(bromomethyl)-3-(trifluoromethylsulfonyl)benzene for Advanced Chemical Synthesis
This guide provides an in-depth analysis of 1-(bromomethyl)-3-(trifluoromethylsulfonyl)benzene, a versatile bifunctional reagent increasingly utilized in the fields of medicinal chemistry and advanced materials science. We will move beyond a simple recitation of properties to explore the causal relationships between its unique structure and its reactivity, providing field-proven insights for researchers, scientists, and drug development professionals.
Core Molecular Attributes and Physicochemical Properties
1-(bromomethyl)-3-(trifluoromethylsulfonyl)benzene, with CAS Number 866208-07-3, is a compound distinguished by two key functional groups strategically positioned on a benzene ring: a highly reactive bromomethyl group and a powerfully electron-withdrawing trifluoromethylsulfonyl (triflone) group. This specific meta-substitution pattern is critical to its utility, defining its reactivity and the physicochemical properties it imparts to derivative molecules.
The trifluoromethyl group is a well-established pharmacophore in modern drug design. Its inclusion in a molecule can enhance metabolic stability, increase lipophilicity (which can improve membrane permeability), and modulate binding affinity to biological targets.[1] The triflone group (–SO₂CF₃) is one of the strongest electron-withdrawing groups, a property that profoundly influences the reactivity of the adjacent bromomethyl group.[2]
Table 1: Physicochemical and Identification Properties
| Property | Value | Source |
| IUPAC Name | 1-(bromomethyl)-3-(trifluoromethylsulfonyl)benzene | N/A |
| CAS Number | 866208-07-3 | [2] |
| Molecular Formula | C₈H₆BrF₃O₂S | N/A |
| Molecular Weight | 303.1 g/mol | [2] |
| InChI Key | CSEJNPDLDAEZQZ-UHFFFAOYSA-N | [2] |
Spectroscopic and Analytical Characterization
Validating the structure and purity of 1-(bromomethyl)-3-(trifluoromethylsulfonyl)benzene is paramount. The following spectroscopic signatures are characteristic of the compound:
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¹H NMR: The proton spectrum will feature two key regions. A singlet corresponding to the two benzylic protons of the -CH₂Br group, typically found in the range of 4.5-4.8 ppm. The aromatic region will show complex multiplets between 7.5 and 8.2 ppm, consistent with a 1,3-disubstituted benzene ring.
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¹⁹F NMR: A sharp singlet will be observed, characteristic of the -SO₂CF₃ group, confirming the presence of the triflone moiety.[2]
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact mass and elemental composition. The mass spectrum will exhibit a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), which is a definitive feature for bromine-containing compounds.[2]
Synthesis Protocol: A Validated Approach
The most direct and high-yielding synthesis involves the bromination of the corresponding benzylic alcohol. This method is efficient and selective for the benzylic position, even in the presence of the strongly deactivating triflone group.[2]
Protocol: Bromination of 3-(Trifluoromethylsulfonyl)benzyl alcohol[2]
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Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(trifluoromethylsulfonyl)benzyl alcohol (1.0 eq) in a suitable anhydrous solvent such as diethyl ether. Cool the solution to 0 °C using an ice bath.
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Reagent Addition: Slowly add phosphorus tribromide (PBr₃) (approx. 0.4 eq) dropwise to the stirred solution. Causality Note: PBr₃ is a classic and effective reagent for converting primary alcohols to alkyl bromides. The reaction is performed at 0 °C to control the exothermic reaction and minimize side-product formation.
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Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight to ensure complete conversion.
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Workup and Purification:
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Carefully quench the reaction by slowly adding the mixture to ice-cold water.
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Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3x).
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Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
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Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
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Validation: The resulting crude product can be purified by column chromatography on silica gel. The purity and identity of the final product, 1-(bromomethyl)-3-(trifluoromethylsulfonyl)benzene, should be confirmed by NMR and MS as described above. An isolated yield of approximately 91% can be expected with this protocol.[2]
The Cornerstone of Reactivity: An Exceptionally Electrophilic Benzylic Carbon
The primary utility of this reagent stems from the high reactivity of its benzylic carbon towards nucleophilic attack. This reactivity is a direct consequence of the powerful inductive electron-withdrawing effect of the meta-positioned trifluoromethylsulfonyl group.
The -SO₂CF₃ group pulls electron density away from the aromatic ring, which in turn withdraws density from the benzylic carbon of the -CH₂Br group. This creates a significant partial positive charge (δ+) on the benzylic carbon, making it an exceptionally strong electrophile. Furthermore, the bromide ion is an excellent leaving group, facilitating nucleophilic substitution reactions, primarily through an Sₙ2 mechanism.[2]
Caption: Electronic influence of the -SO₂CF₃ group on reactivity.
Core Application: Sₙ2 Reactions for Molecular Elaboration
This enhanced electrophilicity makes 1-(bromomethyl)-3-(trifluoromethylsulfonyl)benzene an ideal substrate for reaction with a wide range of nucleophiles, including amines, thiols, cyanides, and azides.[2] This allows for the straightforward introduction of the 3-(trifluoromethylsulfonyl)benzyl moiety into other molecules.
Workflow: General Protocol for Nucleophilic Substitution
This protocol provides a self-validating system for reacting the title compound with a generic nucleophile (Nu:⁻).
Caption: General workflow for Sₙ2 reactions.
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Causality and Self-Validation: The use of a slight excess of the nucleophile ensures complete consumption of the electrophilic reagent. The reaction progress is monitored by a reliable analytical technique like TLC or LC-MS until the starting material is no longer detected. A standard aqueous workup removes inorganic salts and the polar solvent, followed by chromatographic purification to yield the pure product, which is then definitively identified.
Applications in Drug Discovery and Materials Science
Medicinal Chemistry
The compound is a powerful building block for constructing complex molecules with therapeutic potential.
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Lead Compound Development: Research has shown that 1-(bromomethyl)-3-(trifluoromethylsulfonyl)benzene itself exhibits toxicity against certain cancer cell lines. This suggests its potential as a starting point or lead compound for developing novel anticancer drugs, where the trifluoromethylsulfonyl group may enhance binding to biological targets like critical enzymes involved in cell proliferation.[2]
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Scaffold for Targeted Covalent Inhibitors: The reactive bromomethyl group is an ideal "warhead" for creating targeted covalent inhibitors. By incorporating this molecule into a larger structure that provides binding affinity for a specific protein, the bromomethyl group can form a permanent covalent bond with a nucleophilic amino acid residue (like cysteine or histidine) in the protein's active site, leading to irreversible inhibition.
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Linker Chemistry: In the development of complex therapeutics like peptide drugs or antibody-drug conjugates (ADCs), bifunctional linkers are essential. The reactivity of the bromomethyl group with thiols is particularly relevant for conjugating molecules to cysteine residues in peptides and proteins.[3]
Materials Science
The defined geometry and functional handles of this molecule lend themselves to the construction of highly ordered materials.
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Metal-Organic Frameworks (MOFs): The compound can serve as a functionalized organic linker in the synthesis of MOFs. The triflone group can influence the electronic properties and pore environment of the resulting framework, making it potentially useful for applications in gas storage and separation.[2]
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Single-Atom Catalysts (SACs): The structure is suitable for developing advanced catalysts where the functional groups can help anchor and stabilize single metal atoms, leading to catalysts with high efficiency and selectivity.[2]
Safety and Handling Protocols
Due to its reactivity, 1-(bromomethyl)-3-(trifluoromethylsulfonyl)benzene must be handled with appropriate care. It is classified as a substance that causes severe skin burns and serious eye damage.
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Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. All manipulations should be performed within a certified chemical fume hood to avoid inhalation of vapors.
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.
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Disposal: Dispose of waste material in accordance with local, state, and federal regulations. This typically involves incineration in a licensed hazardous waste disposal facility.
Conclusion
1-(bromomethyl)-3-(trifluoromethylsulfonyl)benzene is more than just a chemical intermediate; it is a highly engineered tool for molecular design. The synergy between the leaving group potential of the bromine and the powerful electronic activation provided by the meta-triflone substituent makes it an exceptionally potent electrophile for Sₙ2 reactions. This predictable and robust reactivity, combined with the favorable properties imparted by the trifluoromethylsulfonyl group, ensures its continued and expanding role in the discovery of new therapeutics and the design of novel materials.
References
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Ferreira, B. L., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Retrieved from [Link]
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Walczak, M., et al. (2015). Bridged Analogues for p53-Dependent Cancer Therapy Obtained by S-Alkylation. PMC. Retrieved from [Link]
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 2. 1-(bromomethyl)-3-(trifluoromethylsulfonyl)benzene | 866208-07-3 | Benchchem [benchchem.com]
- 3. Bridged Analogues for p53-Dependent Cancer Therapy Obtained by S-Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
